butyl diisopropylphosphinate
Description
Butyl diisopropylphosphinate is an organophosphorus compound characterized by a phosphinate backbone (P=O) with a butyl group and two isopropyl groups attached. Phosphinates are widely used in flame retardants, lubricant additives, and agrochemical intermediates due to their thermal stability and reactivity .
Properties
IUPAC Name |
1-di(propan-2-yl)phosphoryloxybutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23O2P/c1-6-7-8-12-13(11,9(2)3)10(4)5/h9-10H,6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDBADSNFDUGIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(C(C)C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Molecular Features
Key Observations :
Physicochemical Properties
Key Observations :
- This compound’s higher molecular weight and branched isopropyl groups likely increase its boiling point and reduce volatility compared to butyl acrylate , a linear ester with a lower flash point (37°C) .
- Phosphinates generally exhibit lower water solubility than acrylates, aligning with butyl methylphosphinate ’s inferred hydrophobic behavior .
Toxicity and Environmental Impact
Key Observations :
Key Observations :
- Unlike butyl acrylate , which polymerizes explosively at >50°C without inhibitors , phosphinates are likely more stable but may hydrolyze in acidic/basic conditions.
Q & A
Q. What are the recommended synthetic routes for butyl diisopropylphosphinate, and how should reaction conditions be optimized?
this compound can be synthesized via esterification of phosphinic acid derivatives with butanol and isopropyl alcohol under controlled conditions. Key parameters include:
- Catalyst selection : Non-catalytic routes are viable at elevated temperatures (130–170°C), as demonstrated in analogous phosphinate ester syntheses .
- Solvent systems : Anhydrous solvents (e.g., toluene) minimize hydrolysis.
- Stoichiometry : Molar ratios of 1:2 (phosphinic acid to alcohol) typically yield optimal conversion.
- Purity validation : Use NMR (<sup>31</sup>P, <sup>1</sup>H) and FT-IR to confirm ester formation and rule out side products like lactams or unreacted precursors .
Q. How should researchers characterize the purity and structural identity of this compound?
A multi-technique approach is critical:
- Spectroscopy :
- <sup>31</sup>P NMR: Expected δ ~25–35 ppm for phosphinate esters .
- FT-IR: P=O stretching (~1200 cm⁻¹) and P-O-C bands (~1050 cm⁻¹).
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods during synthesis or purification to avoid inhalation of vapors.
- Waste disposal : Segregate phosphinate-containing waste for specialized treatment to prevent environmental contamination .
Advanced Research Questions
Q. How can kinetic models be developed to describe the esterification mechanism of this compound?
Kinetic studies should:
- Monitor reaction progress : Use in-situ <sup>31</sup>P NMR or offline sampling with HPLC .
- Model pathways : Fit data to pseudo-first-order or second-order rate laws. For example, the rate equation r = k[P][ROH] may apply, where k is temperature-dependent.
- Parameter estimation : Calculate activation energy (Ea) via Arrhenius plots. For similar phosphinate esters, Ea ranges 50–80 kJ/mol .
- Validate models : Compare predicted vs. experimental yields at varying temperatures and reactant ratios.
Q. How should researchers address contradictions in reported physicochemical properties of this compound?
Contradictions often arise from impurities or methodological variability. Mitigation strategies include:
- Literature triage : Prioritize studies with detailed experimental sections (e.g., solvent purity, calibration standards) .
- Reproducibility tests : Repeat key measurements (e.g., boiling point, solubility) under controlled conditions.
- Meta-analysis : Use statistical tools (e.g., ANOVA) to assess variability across datasets .
Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict nucleophilic/electrophilic sites.
- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways.
- QSPR models : Correlate substituent effects (e.g., alkyl chain length) with reactivity trends .
Methodological Best Practices
- Experimental design : Include negative controls (e.g., reactions without catalyst) and triplicate runs .
- Data reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for reproducibility .
- Ethical compliance : Disclose all conflicts of interest and funding sources in acknowledgments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
